REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]=1>C(#N)C>[Cl:1][CH2:2][C:3]1[N:7]=[C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]2[CH:5]=1
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
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Name
|
|
Quantity
|
63.9 g
|
Type
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reactant
|
Smiles
|
NC1=NC=CC(=C1)C
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Name
|
|
Quantity
|
210 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 1 hour
|
Duration
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1 h
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Type
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CUSTOM
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Details
|
Evaporation of a solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by a column chromatography on silica gel eluting with a mixture of dichloromethane and ethyl acetate (1:1, V/V)
|
Type
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ADDITION
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Details
|
The eluted fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C2N(C=CC(=C2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |